molecular formula C9H10N2O2 B1440741 3-Azetidinyl isonicotinate CAS No. 1219979-55-1

3-Azetidinyl isonicotinate

Cat. No.: B1440741
CAS No.: 1219979-55-1
M. Wt: 178.19 g/mol
InChI Key: NIIFNRIHAPJAAH-UHFFFAOYSA-N
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Description

3-Azetidinyl isonicotinate is a chemical compound with the molecular formula C9H10N2O2 and a molecular weight of 178.19 g/mol . It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle, and isonicotinic acid, a pyridine derivative. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 3-azetidinyl isonicotinate typically involves the reaction of azetidine with isonicotinic acid or its derivatives. One common method is the esterification of isonicotinic acid with azetidine in the presence of a suitable catalyst. The reaction conditions often include the use of dehydrating agents and elevated temperatures to drive the reaction to completion .

Industrial production methods for this compound may involve more scalable processes, such as continuous flow synthesis, which allows for better control over reaction parameters and yields. These methods often utilize automated systems to ensure consistent quality and efficiency .

Mechanism of Action

The mechanism of action of 3-azetidinyl isonicotinate involves its interaction with specific molecular targets and pathways. The azetidine ring’s strain and the presence of the isonicotinate moiety contribute to its reactivity and ability to interact with biological molecules. These interactions can lead to the inhibition of enzymes or the modulation of receptor activity, resulting in various pharmacological effects .

Comparison with Similar Compounds

3-Azetidinyl isonicotinate can be compared to other azetidine derivatives and isonicotinic acid esters. Similar compounds include:

Properties

IUPAC Name

azetidin-3-yl pyridine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c12-9(13-8-5-11-6-8)7-1-3-10-4-2-7/h1-4,8,11H,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIIFNRIHAPJAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)OC(=O)C2=CC=NC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101298437
Record name 3-Azetidinyl 4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219979-55-1
Record name 3-Azetidinyl 4-pyridinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219979-55-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Azetidinyl 4-pyridinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101298437
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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